Tetraborate

Overview

Description

The borate ion is a boron oxyanion, which includes a variety of structures such as orthoborate, metaborate, and tetraborate. These ions are composed of boron and oxygen atoms and can form salts with various cations like sodium, potassium, and calcium. Borate ions are found naturally in minerals such as borax, colemanite, and ulexite, and they also occur in seawater and plants .

Preparation Methods

Borate ions can be synthesized through several methods. One common laboratory preparation involves the reaction of boric acid with a base such as sodium hydroxide: [ \text{H}_3\text{BO}_3 + \text{NaOH} \rightarrow \text{NaBO}_2 + 2\text{H}_2\text{O} ]

In industrial settings, borate ions are often produced from borate minerals like colemanite. The mineral is reacted with sodium carbonate at high temperatures to yield sodium borate: [ \text{Ca}_2\text{B}6\text{O}{11} + 2\text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + 2\text{NaBO}_2 + 2\text{CaCO}_3 ]

Chemical Reactions Analysis

Dissolution and Hydrolysis in Aqueous Media

Tetraborate salts exhibit unique solubility behavior and hydrolyze in water to form boric acid and hydroxide ions.

Dissolution Equilibrium

Sodium this compound decahydrate (borax) dissolves as:

\ce{Na2B4O5(OH)4·8H2O(s)<=>2Na+(aq)+B4O5(OH)4^{2-}(aq)+8H2O(l)}\quad K_{sp}=0.0032\,\text{ at 25 C }$$Thetetraborateanionundergoeshydrolysis:

\ce{B4O5(OH)4^{2-} (aq) + 5H2O (l) <=> 4H3BO3 (aq) + 2OH^- (aq)} K_{sp}$$ values (Table 1) .

Table 1: Thermodynamic Parameters for Borax Dissolution

| Parameter | Value | Source |

|---|---|---|

| ΔH° (kJ/mol) | +58.7 | |

| ΔS° (J/mol·K) | +336 | |

| Solubility (g/L) | 6.3 (20°C), 26.4 (60°C) |

Acid-Base Reactions

This compound reacts with strong acids to form boric acid ():

\ce{B4O5(OH)4^{2-}+2H3O++H2O->4H3BO3}$$Thisreactionisutilizedintitrations,withbromocresolgreen(pH4.8)asanindicator[3][8].###[ReverseReaction(AlkalineConditions)](pplx://action/followup)Inhigh-pHenvironments,$$\ce{H3BO3}$$convertsbacktothis compound:

\ce{4H3BO3 + 2OH^- -> B4O5(OH)4^{2-} + 5H2O} $$

This equilibrium underpins borate buffering systems in industrial and biological contexts .

Thermal Decomposition

Heating this compound salts leads to dehydration and structural changes:

Stepwise Dehydration of Borax

\ce{Na2B4O7·10H2O->[\Delta]Na2B4O7·5H2O->[\Delta]Na2B4O7}$$Anhydroussodiumtetraboratemeltsat742°Candexhibitsaheatcapacity($$C_p$$)of444.9J/mol·Kintheliquidphase[4][11].####[Table2:ThermalPropertiesofAnhydrous$$\ce{Na2B4O7}$$](pplx://action/followup)|Property|Value|Source||-------------------------|-----------------|--------||MeltingPoint|742°C|[11]||HeatCapacity($$C_p$$)|444.9J/mol·K|[4]|---##4.[SynthesisandIndustrialProduction](pplx://action/followup)Tetraboratecompoundsaresynthesizedviamultipleroutes:###[Aqueous-PhaseSynthesisof$$\ce{Li2B4O7}$$](pplx://action/followup)Lithiumtetraborateisproducedusing$$\ce{CO2}$$-assistedreactions:1.**[Step1(AqueousReaction)](pplx://action/followup):**

\ce{Li2CO3 + 4H3BO3 + CO2 -> Li2B4O7·xH2O + 5CO2↑ + 6H2O} $$

2. Step 2 (Thermal Treatment):

\ce{Li2B4O7·xH2O->[400°C]Li2B4O7}$$Thismethodreducesreactiontemperaturescomparedtosolid-statesynthesis(750°C)andminimizessublimationlosses[2][6].###[Solid-StateSynthesis](pplx://action/followup)Traditionalmethodsinvolvehigh-temperaturereactions:

\ce{Li2O + 2B2O3 ->[750°C] Li2B4O7} $$

Mass transfer limitations necessitate prolonged grinding and mixing .

Scientific Research Applications

Therapeutic Applications

1.1 Cardioprotective Effects

Recent studies have explored the cardioprotective properties of lithium tetraborate, particularly in the context of ischemia-reperfusion injury. In a notable study involving Sprague Dawley rats, lithium this compound was shown to significantly reduce oxidative stress and inflammation in cardiac tissues following renal ischemia-reperfusion. The compound exhibited antioxidant activity by increasing levels of superoxide dismutase (SOD) and glutathione (GSH), which are crucial for mitigating oxidative damage .

Table 1: Effects of Lithium this compound on Cardiac Injury Parameters

| Parameter | Control Group | Lithium this compound Group |

|---|---|---|

| Malondialdehyde (MDA) Levels | High | Significantly Reduced |

| SOD Activity | Low | Significantly Increased |

| GSH Levels | Low | Significantly Increased |

| Inflammatory Cytokines (TNF-α) | High | Significantly Reduced |

This study provides a foundational understanding of how lithium this compound may serve as a therapeutic agent in managing cardiac injuries associated with kidney dysfunction.

Optical Applications

2.1 Nonlinear Optical Materials

Tetraborates are increasingly recognized for their potential in optical applications, particularly as nonlinear optical materials. Borate crystals such as potassium this compound and lithium borates have been investigated for their ability to generate ultraviolet (UV) light through second harmonic generation (SHG) processes. These materials possess favorable properties such as high transparency in the UV range and large birefringence, making them suitable for various photonic applications .

Table 2: Properties of Borate Crystals for Optical Applications

| Crystal Type | Transparency Range (nm) | Birefringence | SHG Efficiency |

|---|---|---|---|

| Potassium this compound | 200 - 2000 | High | Moderate |

| Lithium Borate | 180 - 2000 | Very High | High |

These characteristics position tetraborates as promising candidates for advanced optical devices, including lasers and frequency converters.

Industrial Applications

3.1 Cleaning Agents and Disinfectants

Sodium this compound is widely utilized in household cleaning products due to its effectiveness as a detergent booster and disinfectant. It enhances the cleaning power of soaps by softening water, which improves the solubility of other cleaning agents .

3.2 Environmental Remediation

Tetraborates also play a role in environmental management; they are used in the treatment of wastewater and soil remediation processes due to their ability to bind heavy metals and other pollutants . This application is particularly relevant in contexts where boron compounds can mitigate toxicity in contaminated environments.

Case Studies

Case Study 1: Lithium this compound in Cardiac Protection

A study conducted on rats indicated that pre-treatment with lithium this compound before inducing ischemia significantly improved cardiac function post-reperfusion by reducing inflammatory markers and oxidative stress indicators. This suggests a potential clinical application for lithium this compound in protecting against myocardial injury during surgical procedures involving ischemic conditions .

Case Study 2: Optical Properties of Borates

Research into borate crystals has demonstrated their utility in creating efficient laser systems. For instance, crystals like β-BaB2O4 have been successfully employed in generating coherent UV light, showcasing the practical applications of tetraborates in cutting-edge photonic technologies .

Mechanism of Action

The mechanism of action of borate ions varies depending on their application. In biological systems, borate ions can inhibit biofilm formation and hyphal transformation in fungi like Candida albicans, which are critical virulence factors . They also interact with cell membranes and proteins, disrupting cellular processes and leading to antimicrobial effects.

Comparison with Similar Compounds

Borate ions can be compared with other boron-containing compounds such as boric acid, boron trioxide, and boron nitride:

Boric Acid: Similar in composition but acts as a weak acid and is used in different applications like antiseptics and insecticides.

Boron Trioxide: Used primarily in the production of borosilicate glass and as a flux in metallurgy.

Boron Nitride: Known for its lubricating properties and high thermal conductivity, used in electronics and as a lubricant.

Each of these compounds has unique properties and applications, making borate ions distinct in their versatility and range of uses.

Biological Activity

Tetraborates, particularly sodium tetraborate (Na₂B₄O₇), are boron-containing compounds that exhibit a variety of biological activities. This article reviews recent findings on their protective effects against neurotoxicity, antibacterial properties, and potential therapeutic applications in cardiac hypertrophy and lead toxicity.

Overview of this compound Compounds

Tetraborates are salts derived from boric acid, commonly used in various industrial and agricultural applications. Sodium this compound, also known as borax, has garnered attention for its biological properties, including its role as an antioxidant and its effects on cellular health.

Protective Effects Against Neurotoxicity

A significant study investigated the protective effects of sodium this compound against chromium-induced brain damage in rats. The research found that low doses of sodium this compound (4 mg/kg) significantly reduced lipid peroxidation (LPO) levels in the brain, as evidenced by a 33% decrease in malondialdehyde (MDA) levels compared to control groups exposed to potassium dichromate (K₂Cr₂O₇). In contrast, high doses (72 mg/kg) exacerbated oxidative stress, increasing MDA levels by 31% .

Key Findings:

-

Lipid Peroxidation (LPO) :

- Control Group: MDA levels as baseline.

- Low Dose (4 mg/kg): Decrease in MDA by 33%.

- High Dose (72 mg/kg): Increase in MDA by 31%.

- Antioxidant Status :

| Treatment Group | MDA Levels Change | GSH Levels Change |

|---|---|---|

| Control | Baseline | Baseline |

| Sodium this compound (4 mg/kg) | -33% | +53% |

| Sodium this compound (72 mg/kg) | +31% | -23% |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of boron compounds, including sodium this compound. A study evaluated the effectiveness of various boron derivatives against biofilm-forming bacteria. The results indicated that sodium this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) effective against multiple pathogens .

Case Study Highlights:

- Pathogens Tested : Included methicillin-resistant Staphylococcus aureus.

- Effectiveness : Sodium this compound demonstrated strong inhibitory effects on biofilm formation within a treatment period of 2-4 hours.

- Cytotoxicity : At concentrations of 1 µg/L, sodium this compound showed no toxicity to fibroblast L929 cells .

Cardiac Hypertrophy

Sodium this compound has been studied for its potential role in modulating hypertrophic cardiac responses. Research suggests that it may prevent and treat hypertrophy through its antioxidant properties and ability to influence cellular signaling pathways .

Lead Toxicity Mitigation

Another study explored the effects of sodium this compound on lead toxicity in rats. The findings indicated that sodium this compound could mitigate the adverse effects of lead exposure on glucose-6-phosphate dehydrogenase (G6PD) and other metabolic pathways, suggesting its potential as a therapeutic agent in heavy metal poisoning .

Q & A

Basic Research Questions

Q. How can the thermodynamic equilibrium constant (K) of sodium tetraborate dissolution be experimentally determined?

Q. What are the standard protocols for synthesizing lithium this compound (Li₂B₄O₇) for material science applications?

Methodology :

- React boric acid (H₃BO₃) with lithium carbonate (Li₂CO₃) in aqueous CO₂ environments to optimize purity. Monitor reaction completion via pH and conductivity measurements .

- For XRF flux preparation, pre-melt Li₂B₄O₇ with LiBO₂ (12:22 ratio) at 1,050°C to ensure homogeneity and minimize matrix effects in analyte fusion .

Q. How do dosage thresholds impact lithium this compound toxicity in biomedical studies?

Methodology :

- Conduct dose-response experiments in animal models (e.g., rodents) to identify no-observed-adverse-effect levels (NOAEL). Low doses (<50 mg/kg) show minimal oxidative stress, while higher doses (>200 mg/kg) disrupt metabolic pathways. Use biomarkers like glutathione depletion and lipid peroxidation assays to quantify effects .

Advanced Research Questions

Q. How can contradictory bulk band gap values for lithium this compound single crystals be resolved?

Methodology :

- Compare theoretical (e.g., DFT, LCAO methods) and experimental (UV-Vis absorption edge) data. The optical absorption edge (Eg = 7.5 eV) aligns with LCAO calculations, while discrepancies arise from surface defects in experimental samples. Use high-purity single crystals and low-temperature spectroscopy to minimize error .

Q. What strategies optimize hydrothermal synthesis of this compound-pillared hydrotalcites?

Methodology :

- Control precipitate structure during coprecipitation: Slurry-like precipitates yield ordered hydrotalcites, while cake-like precipitates form disordered structures. Characterize using XRD, ¹¹B/²⁷Al MAS NMR, and BET surface area analysis (e.g., 47 m²/g for [Mg₀.₇₀Al₀.₃₀(OH)₂][B₄O₅(OH)₄]₀.₁₅·H₂O) .

Q. How can isotopic fractionation during lithium this compound mass spectrometry be minimized?

Methodology :

- Use Li₂BO₂⁺ ions instead of Li⁺ for thermal ionization mass spectrometry (TIMS). This reduces isotopic fractionation, achieving ±1.3‰ precision for ⁶Li/⁷Li ratios. Validate with seawater samples (reproducibility within analytical uncertainty) .

Q. What experimental designs address matrix effects in XRF analysis using lithium this compound fluxes?

Methodology :

- Employ tantalum-doped Li₂B₄O₇/LiBO₂ fluxes to enhance X-ray absorption for copper analysis. Calibrate using certified reference materials (CRMs) and correct for elemental interference via iterative matrix correction algorithms .

Q. Data Contradiction Analysis

Q. Why do hardness values for lithium this compound crystals and glasses diverge under indentation testing?

- Resolution : Crystalline Li₂B₄O₇ exhibits higher hardness (H = 5.2–5.5 GPa) and elastic modulus (E = 85–90 GPa) due to long-range order, while amorphous phases lack structural resistance (H = 4.0–4.3 GPa). Use nanoindentation with load-controlled protocols (e.g., 10–500 mN) to quantify indentation size effects (ISE) .

Q. Methodological Tools

Properties

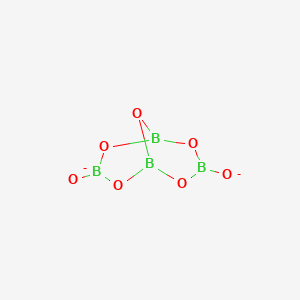

IUPAC Name |

3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/q-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTSJMKGXGJFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4O7-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12007-57-7 (mono-ammonium salt), 12007-58-8 (di-ammonium salt), 12007-66-8 (strontium[1:1] salt), 12007-67-9 (zinc[1:1] salt), 12228-91-0 (manganese[1:1] salt), 1332-77-0 (di-potassium salt) | |

| Record name | Tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012258536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401014357 | |

| Record name | Bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12258-53-6, 1313801-98-7 | |

| Record name | Tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012258536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BORATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OAE30D22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.